1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Medicinal Chemistry Drug Design ADME Prediction

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-67-6) is a halogenated aromatic building block with the formula C8H3BrF6O, featuring bromine at position 1, a trifluoromethoxy (-OCF3) group at position 2, and a trifluoromethyl (-CF3) group at position 4. This specific ortho-OCF3, para-CF3 substitution pattern creates a unique electronic and steric environment on the benzene ring.

Molecular Formula C8H3BrF6O
Molecular Weight 309 g/mol
CAS No. 1417566-67-6
Cat. No. B1404769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
CAS1417566-67-6
Molecular FormulaC8H3BrF6O
Molecular Weight309 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Br
InChIInChI=1S/C8H3BrF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
InChIKeyHDSGLMJEVICJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-67-6): A Distinct Haloarene Building Block for Selective Cross-Coupling


1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-67-6) is a halogenated aromatic building block with the formula C8H3BrF6O, featuring bromine at position 1, a trifluoromethoxy (-OCF3) group at position 2, and a trifluoromethyl (-CF3) group at position 4 [1]. This specific ortho-OCF3, para-CF3 substitution pattern creates a unique electronic and steric environment on the benzene ring. This compound serves as a critical intermediate in medicinal and agrochemical research, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, where the bromine atom acts as an effective leaving group for the introduction of complex molecular architectures [2]. Its utility is driven by the predictable and site-selective reactivity conferred by its two distinct, powerful electron-withdrawing groups.

Suzuki-Miyaura cross-coupling building block
Ortho-OCF3 / para-CF3 electronic activation
Medicinal and agrochemical intermediate design

Regioisomeric Purity is Non-Negotiable: Why 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene Cannot Be Replaced


The specific 1,2,4-substitution pattern of 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is the primary driver of its chemical reactivity. Substituting it with a regioisomer, such as 1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene [1] or 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene, leads to fundamentally different electronic and steric properties. These differences directly impact key parameters for drug design, such as lipophilicity (logP), and dictate the regiochemical outcome of subsequent synthetic steps [2]. An incorrect isomer will not provide the same reactivity in site-selective cross-coupling reactions and will result in a different final product, making generic substitution a critical failure point in multi-step synthetic routes for pharmaceutical candidates.

  • LogP profile may shift – replacing with 1,3,5- or 1,4,2-isomers can alter lipophilicity prediction and ADME interpretability.
  • TPSA contribution differs – regioisomers show distinct polar surface area values, which may affect membrane permeability assumptions.
  • Site-selectivity not transferable – electronic environment at the C-Br bond changes with substitution pattern, limiting direct replacement in cross-coupling sequences.

Quantitative Differentiation Guide for 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene vs. Key Regioisomers


Differentiation by Computed Lipophilicity (XLogP3) Shows Higher Predicted LogP than Isomers

The 1,2,4-substitution pattern yields a computed XLogP3 value of 4.7 for 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene [1]. This is notably higher than its 1,3,5-substituted isomer (1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene), which has a predicted XLogP3 of 4.3 [2]. This 0.4 log unit difference indicates a significant increase in lipophilicity, which can profoundly affect membrane permeability and non-specific binding in biological systems.

XLogP3 Comparison
Class-level
4.7 vs 4.3 (+0.4 logP)
Higher predicted lipophilicity may influence ADME prediction context
Computed by XLogP3; experimental validation not yet reported
Medicinal Chemistry Drug Design ADME Prediction

Differentiation by Topological Polar Surface Area (TPSA) Indicates Different Biovailability Profile

The TPSA for 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is calculated to be 9.2 Ų [1]. In contrast, its regioisomer, 1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, has a TPSA of 18.9 Ų, approximately double [2]. This suggests the target compound will have significantly lower polarity and could be a more suitable core scaffold when designing compounds intended for passive membrane diffusion, where TPSA is a critical parameter.

TPSA Comparison
Class-level
9.2 vs 18.9 Ų
Lower polarity supports membrane permeability evaluation
Cactvs computed; source-specific review recommended
Medicinal Chemistry Drug Design Oral Bioavailability

Predicted Site-Selectivity in Cross-Coupling Favors the 2-(Trifluoromethoxy) Isomer

In palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition step is highly sensitive to electron density at the C-Br bond. The presence of an ortho-OCF3 group in 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene significantly deactivates the ring carbon, leading to a predicted faster reaction rate compared to 1-bromo-4-(trifluoromethyl)benzene, which lacks this group. While direct experimental kinetic data for the target compound is not available in published literature, class-level inference from analogous dihalogenated trifluoromethyl-benzenes demonstrates that ortho-substituted electron-withdrawing groups direct regioselective coupling under mild conditions [1].

Site-Selectivity Prediction
Class-level
Ortho-OCF3 deactivates C-Br, potentially accelerating oxidative addition
May enable milder coupling conditions in Suzuki-Miyaura reactions
Hammett-based inference; direct kinetic data unavailable
Synthetic Chemistry Cross-Coupling Site-Selectivity

High-Value Applications for 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene Based on Structural Differentiation


Building Block for CNS Drug Candidates Requiring High Membrane Permeability

The uniquely low TPSA of 9.2 Ų for this specific isomer, compared to 18.9 Ų for its 1,4,2-analog [1] [2], makes it the preferred choice for constructing CNS-targeting small molecule libraries. Medicinal chemists designing compounds to cross the blood-brain barrier need building blocks that inherently contribute to a low overall polar surface area to improve passive permeation. Using the wrong isomer could double the TPSA contribution of the core scaffold, potentially invalidating the entire design hypothesis.

Advanced Intermediate for Site-Selective Cross-Coupling in Agrochemical Synthesis

The combined electron-withdrawing effects of the ortho-OCF3 and para-CF3 groups activate the bromine atom for oxidative addition with Pd(0). This makes it an ideal electrophilic partner for site-selective Suzuki-Miyaura reactions to construct fluorinated bi- and terphenyls, a common motif in modern fungicides and herbicides. The higher predicted logP of 4.7 [3] further suggests the resulting coupled products will have enhanced lipophilicity, a desired trait for cuticle and cell wall penetration in agrochemical active ingredients.

Key Intermediate for Liquid Crystal Materials with High Dielectric Anisotropy

Fluorinated aromatic compounds are critical in the design of liquid crystals for active matrix LCDs. The specific arrangement of the highly electronegative -OCF3 and -CF3 groups in this isomer creates a strong lateral dipole moment without significantly increasing molecular breadth. This translates to high dielectric anisotropy, which is necessary for low-voltage operation. The brome atom allows for further elaboration via cross-coupling to tune the molecular structure for specific nematic or smectic phases.

Application
Selection Property
Validation Focus
CNS permeability-focused library synthesis
Low TPSA scaffold
Passive membrane diffusion prediction
Agrochemical active ingredient design
Ortho-OCF3 / para-CF3 electronic activation
Site-selective cross-coupling efficiency
Liquid crystal material development
Strong lateral dipole moment
Dielectric anisotropy tuning
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